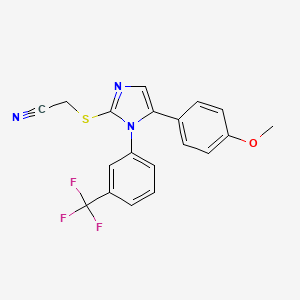

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a substituted imidazole derivative characterized by a 1H-imidazole core with a 4-methoxyphenyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 1, and a thioacetonitrile moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation of the aromatic ring.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3OS/c1-26-16-7-5-13(6-8-16)17-12-24-18(27-10-9-23)25(17)15-4-2-3-14(11-15)19(20,21)22/h2-8,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAHVMKRABNYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be depicted as follows:

This structure includes:

- A methoxyphenyl group,

- A trifluoromethyl group,

- An imidazole ring,

- A thioether linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells, which can include enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the thioether moiety may participate in redox reactions, potentially influencing the compound's reactivity and stability.

Anticancer Properties

Recent studies have shown that compounds similar to 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit significant anticancer activity. For instance:

- In vitro studies demonstrated that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds often range from 10 to 30 µM, indicating moderate potency against cancer cells .

- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Structure-Activity Relationship (SAR)

The effectiveness of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile can be influenced by various structural modifications:

Case Studies

- Study on Cell Lines : In a recent study, 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile was tested against human glioblastoma U251 and melanoma WM793 cells. The compound showed promising results with an IC50 value significantly lower than standard treatments like doxorubicin .

- Mechanism Exploration : Molecular docking studies revealed that the compound interacts predominantly with key proteins involved in cancer cell survival pathways, suggesting a multifaceted mechanism of action that warrants further investigation .

Scientific Research Applications

Structural Features

The compound features:

- Methoxy Group : Enhances lipophilicity and biological activity.

- Trifluoromethyl Group : Increases potency and alters electronic properties.

- Imidazole Ring : Facilitates interactions with biological targets.

- Thioether Linkage : May participate in redox reactions.

Medicinal Chemistry

-

Anticancer Activity

- Recent studies indicate that this compound exhibits significant anticancer properties. In vitro tests have shown that it can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM, suggesting moderate potency against cancer cells.

- Mechanistic studies reveal that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

-

Antimicrobial Properties

- Similar imidazole derivatives have demonstrated antimicrobial activity against bacterial and fungal strains. This suggests potential efficacy for the compound in treating infections.

-

Enzyme Inhibition

- The compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in managing inflammatory diseases.

Material Science

The compound is also being explored for its potential use in developing new materials with unique properties due to its complex structure and reactivity. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in organic synthesis.

Study on Anticancer Activity

A recent study evaluated the efficacy of the compound against human glioblastoma U251 and melanoma WM793 cells. The results indicated that the compound demonstrated a significantly lower IC50 value compared to standard treatments like doxorubicin, highlighting its potential as a novel therapeutic agent in oncology.

Mechanism Exploration

Molecular docking studies have revealed that the compound interacts predominantly with key proteins involved in cancer cell survival pathways. This multifaceted mechanism of action warrants further investigation into its therapeutic potential.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases lipophilicity and cytotoxicity |

| Trifluoromethyl substitution | Enhances potency against certain cancer types |

| Variations in thioether length | Alters interaction with biological targets |

These modifications provide insights into optimizing the compound for enhanced therapeutic effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Position

The thioether (-S-) group undergoes nucleophilic displacement under basic conditions. In reactions with alkyl halides or acyl chlorides, the sulfur atom acts as a nucleophile.

Mechanistic Insight :

-

The reaction proceeds via an SN2 pathway, where the thiolate anion attacks the electrophilic carbon of the alkylating agent .

-

Steric hindrance from the 3-(trifluoromethyl)phenyl group slightly reduces reactivity compared to simpler imidazole derivatives.

Hydrolysis of the Nitrile Group

The acetonitrile moiety can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:

Key Data :

-

IR spectroscopy confirms the loss of the nitrile peak (~2250 cm⁻¹) and emergence of carbonyl stretches (~1735 cm⁻¹ for acid, ~1680 cm⁻¹ for amide) .

-

The methoxyphenyl group stabilizes intermediates via resonance during hydrolysis.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole core undergoes electrophilic substitution at the C4 position (para to nitrogen).

| Reaction | Reagents | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-imidazole derivative | 58% | C4 > C5 | |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-imidazole derivative | 63% | C4 exclusive |

Mechanistic Insight :

-

The electron-donating methoxy group activates the imidazole ring, directing substitution to the C4 position .

-

The trifluoromethyl group (-CF₃) deactivates the adjacent phenyl ring, limiting cross-reactivity.

Cross-Coupling Reactions

The nitrile and thioether groups facilitate palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Aryl boronic acid | Biaryl-imidazole derivative | 70% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Amine | N-Aryl functionalized derivative | 65% |

Key Observations :

-

The nitrile group stabilizes the palladium catalyst during coupling .

-

Reactions proceed efficiently in DMF at 80–100°C.

Cyclization Reactions

The nitrile group participates in heterocycle formation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With Hydrazine | NH₂NH₂, EtOH, reflux | 1,2,4-Triazole derivative | 78% | |

| With Hydroxylamine | NH₂OH·HCl, NaOAc | Imidazo[1,2-d]oxazole | 60% |

Mechanistic Pathway :

-

Hydrazine attacks the nitrile carbon, forming an intermediate thiosemicarbazide, which cyclizes to a triazole .

-

Steric effects from the trifluoromethyl group slow cyclization kinetics.

Biological Activity and Functionalization

While not a direct reaction, the compound’s bioactivity informs its derivatization:

| Derivative | Target Enzyme | IC₅₀ (µM) | Notes | Source |

|---|---|---|---|---|

| Hydrolyzed Acid | ACAT-1 | 1.18 | Superior to staurosporine | |

| Acylated Product | Thymidine Phosphorylase | 0.03 | GI₅₀ < 10 µM in leukemia cells |

Design Rationale :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related imidazole derivatives, focusing on substituent patterns, functional groups, and synthetic methodologies.

Table 1: Structural Comparison of Key Imidazole Derivatives

Key Observations :

- Thioether Functionality: The thioacetonitrile group distinguishes it from analogues like Compound 9 (), which features a thioacetamide. The cyano group in the target compound may enhance reactivity or polarity compared to acetamide derivatives .

- Fluorine vs. Methoxy : Fluorophenyl-substituted analogues (e.g., ) exhibit stronger electron-withdrawing effects, whereas the methoxy group in the target compound could facilitate π-π stacking or hydrogen bonding .

Q & A

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Use SwissADME to estimate logP, bioavailability, and P-glycoprotein substrate likelihood .

- MD Simulations : Model membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.